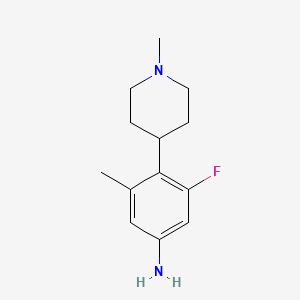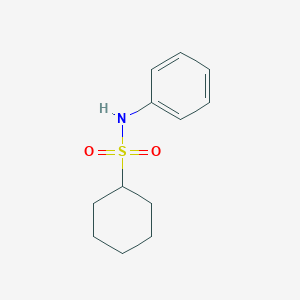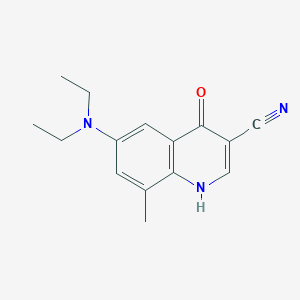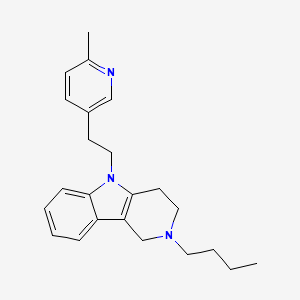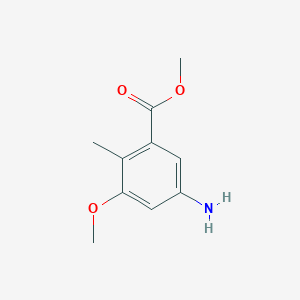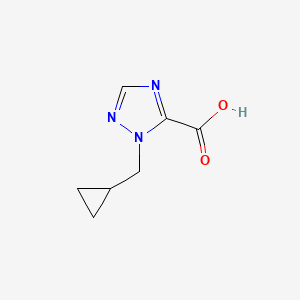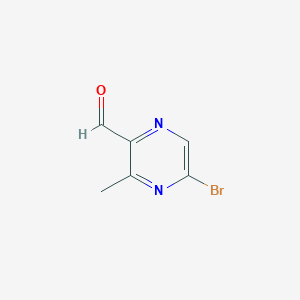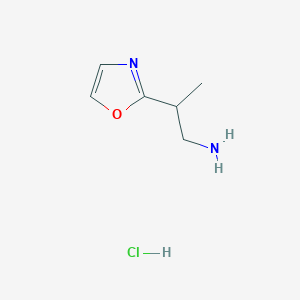
2-Oxazol-2-yl-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazol-2-yl-propylamine hydrochloride is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves cyclodehydration of amino alcohols or amino ketones. For instance, reacting 2-aminopropanol with chloroform in the presence of a base can yield this compound.
Modern Approaches: Recent advancements include the use of transition metal catalysts, such as ruthenium(II) catalysts, to facilitate the cyclization process. These methods offer higher yields and better selectivity.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into its corresponding oxazolone derivatives.
Reduction: Reduction reactions can be used to synthesize related amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxazolone Derivatives: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Functionalized Oxazoles: Resulting from substitution reactions.
Scientific Research Applications
2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.
Comparison with Similar Compounds
2-Oxazol-2-yl-propylamine hydrochloride is compared with other similar oxazole derivatives:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H |
InChI Key |
RAGYNGVJYZTHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
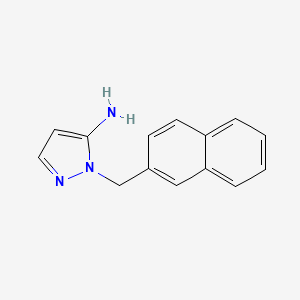
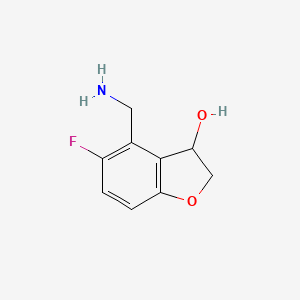
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
